Product packaging for Tenofovir diphosphate(Cat. No.:CAS No. 166403-66-3)

Tenofovir diphosphate

Número de catálogo: B176457
Número CAS: 166403-66-3
Peso molecular: 447.17 g/mol
Clave InChI: IACQCQDWSIQSRP-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Tenofovir (B777) Diphosphate (B83284) in Antiviral Chemotherapy Research

Tenofovir diphosphate is a cornerstone of modern antiretroviral therapy (ART). patsnap.com Its importance in antiviral chemotherapy research is underscored by its efficacy in suppressing viral loads and its role in both the treatment and prevention of HIV and chronic hepatitis B. patsnap.compatsnap.com Research has consistently demonstrated the potent antiviral activity of this compound. researchgate.net

The development of prodrugs, TDF and TAF, was a significant advancement, as tenofovir itself has poor oral bioavailability. nih.gov These prodrugs are efficiently converted to tenofovir in the body, which is then phosphorylated by cellular enzymes to the active this compound. patsnap.comnih.gov This intracellular conversion is crucial for its therapeutic effect. nih.gov

A key area of research has been the comparison of the two main prodrugs. Studies have shown that TAF leads to significantly higher intracellular concentrations of this compound in peripheral blood mononuclear cells (PBMCs) compared to TDF, while resulting in lower plasma concentrations of tenofovir. researchgate.netnih.govasm.org This targeted delivery is believed to contribute to a more favorable safety profile for TAF, particularly concerning renal and bone health. researchgate.netnih.gov The ability to achieve high intracellular levels of the active metabolite is particularly beneficial in overcoming certain drug resistance mutations in HIV. asm.org

Overview of this compound as a Nucleotide Reverse Transcriptase Inhibitor

This compound functions as a nucleotide reverse transcriptase inhibitor (NtRTI). patsnap.comdrugbank.com Its mechanism of action involves a dual approach to halting viral replication. patsnap.com

Firstly, it acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme. nih.govdrugbank.com Secondly, and more critically, once incorporated into the viral DNA chain, it causes chain termination. patsnap.comdrugbank.com This is because tenofovir lacks the 3'-hydroxyl group necessary for the formation of the phosphodiester bond that would extend the DNA chain, thereby prematurely halting DNA synthesis. patsnap.comwikipedia.org

A crucial aspect of its efficacy and safety is its high selectivity for viral reverse transcriptase over human DNA polymerases. patsnap.comwikipedia.org This selectivity minimizes its impact on the host's cellular functions. patsnap.com The long intracellular half-life of this compound is another significant feature, allowing for less frequent dosing and contributing to better patient adherence to treatment regimens. patsnap.comnih.gov

Historical Context of this compound Research

The journey of tenofovir began with the synthesis of its parent compound, tenofovir (PMPA), by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences in 1984. uochb.czuochb.cz A year later, in 1985, Holý, in collaboration with Erik De Clercq of the Rega Institute for Medical Research in Belgium, discovered the anti-HIV activity of PMPA in cell cultures. uochb.czuochb.cz

Recognizing the therapeutic potential, Gilead Sciences further developed the compound, creating the prodrug tenofovir disoproxil fumarate (B1241708) (TDF) to enhance its oral absorption. uochb.cz In 1997, researchers from Gilead Sciences and the University of California, San Francisco, demonstrated the anti-HIV effect of tenofovir in human subjects. uochb.cz TDF, under the brand name Viread, received its first FDA approval in 2001 for the treatment of HIV. uochb.cz

The success of TDF spurred further research, leading to the development of a second-generation prodrug, tenofovir alafenamide (TAF). uochb.cz TAF was designed to be more efficient at delivering tenofovir into target cells, resulting in higher intracellular concentrations of this compound with lower systemic exposure to tenofovir. nih.govuochb.cz This advancement aimed to improve the long-term safety profile of tenofovir-based therapies. nih.gov

Research Findings on this compound Concentrations

The following table summarizes key research findings on the intracellular concentrations of this compound.

Study FocusKey FindingReference
Intracellular Half-Life The median intracellular half-life of this compound was found to be approximately 150 hours. nih.gov
Comparison of TDF and TAF Switching from TDF to TAF resulted in a 2.41-fold increase in intracellular this compound concentrations. nih.gov
Steady-State Concentrations Steady-state concentrations of this compound were reached by week 8 of dosing. asm.org
Prophylactic Efficacy in Macaque Model A this compound concentration of 22.6 fmol/106 cells was associated with a 90% reduction in the risk of SHIV acquisition. oup.com
Activity Against Resistant HIV TAF, which achieves higher intracellular this compound levels, showed a higher barrier to resistance against HIV strains with thymidine (B127349) analog-associated mutations compared to TDF. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N5O10P3 B176457 Tenofovir diphosphate CAS No. 166403-66-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQCQDWSIQSRP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420498
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166403-66-3
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanism of Action of Tenofovir Diphosphate

Target Enzyme Inhibition

Tenofovir (B777) diphosphate's antiviral activity stems from its ability to inhibit viral polymerases, specifically reverse transcriptase in retroviruses and DNA polymerase in hepadnaviruses. drugbank.comtdm-monografie.orgacipharma.net

Inhibition of Viral Reverse Transcriptase

Tenofovir diphosphate (B83284) is a potent inhibitor of HIV-1 reverse transcriptase. tdm-monografie.orgfda.govdrugcentral.org

As a nucleotide analogue of deoxyadenosine (B7792050) monophosphate, tenofovir diphosphate structurally mimics the natural substrate deoxyadenosine 5'-triphosphate (dATP). fda.govpatsnap.compharmgkb.org This structural similarity allows it to compete with dATP for the active site of HIV-1 reverse transcriptase. drugbank.comfda.govwikidoc.org By binding to the enzyme, this compound competitively inhibits the incorporation of the natural nucleotide into the elongating viral DNA strand. tdm-monografie.orgfda.govtga.gov.au The inhibition constant (Ki) of this compound for HIV reverse transcriptase has been reported to be approximately 0.16 μM, while the Michaelis constant (Km) for the natural substrate dATP is around 0.33 μM. nih.gov

Upon incorporation into the nascent viral DNA chain by reverse transcriptase, this compound acts as an obligate chain terminator. tdm-monografie.orgacipharma.netdrugcentral.orgpatsnap.com This is because tenofovir lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required to add the next nucleotide to the growing DNA strand. patsnap.compatsnap.compatsnap.com The absence of this crucial functional group effectively halts further elongation of the DNA chain, thereby preventing the completion of viral DNA synthesis and inhibiting viral replication. patsnap.compatsnap.compatsnap.com

Beyond competitive inhibition and chain termination, the binding of this compound to reverse transcriptase can induce conformational changes in the enzyme. patsnap.com Structural studies have revealed that the binding of nucleotide analogues can alter the positioning of key subdomains within the reverse transcriptase enzyme. mdpi.com Specifically, the binding of this compound involves interactions with key amino acid residues in the enzyme's active site, such as K65 and R72, which are responsible for binding the phosphonate (B1237965) and phosphate (B84403) moieties of the inhibitor. mdpi.com These interactions can lead to a more stable, albeit non-productive, enzyme-inhibitor complex that further hinders the catalytic activity of reverse transcriptase. patsnap.com

Inhibition of Viral DNA Polymerase (e.g., HBV Polymerase)

This compound is also a potent inhibitor of the DNA polymerase of the hepatitis B virus (HBV). drugbank.comviatrisconnect.innih.gov Similar to its action against HIV reverse transcriptase, it functions as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate, for the HBV polymerase. nih.govmdpi.comapub.kr Once incorporated into the viral DNA, it leads to chain termination, thereby halting HBV replication. viatrisconnect.inmdpi.com Enzymatic studies have shown that this compound is a potent and competitive inhibitor of HBV polymerase, with a reported Ki of 0.18 μM. nih.gov This value is comparable to the Km of the natural substrate dATP, which is 0.38 μM. nih.gov

Differential Interaction with Cellular DNA Polymerases

A critical aspect of the therapeutic profile of tenofovir is its high selectivity for viral polymerases over human (mammalian) DNA polymerases. patsnap.compatsnap.com this compound is a weak inhibitor of human DNA polymerases α, β, and mitochondrial DNA polymerase γ. tdm-monografie.orgfda.govtga.gov.aueuropa.eu This selectivity is crucial for minimizing cellular toxicity. patsnap.com

Research has demonstrated that the inhibition constants (Ki) of this compound for human DNA polymerases are significantly higher than for viral polymerases. For instance, the Ki values for human DNA polymerase α are over 200-fold higher, and for human DNA polymerases β and γ, they are over 3,000-fold higher than the Ki for HIV-1 reverse transcriptase. europa.eu Studies with rat DNA polymerases α, δ, and ɛ also showed that this compound is a weak inhibitor and a poor substrate, with its incorporation into DNA being about 1,000-fold less efficient than that of dATP. nih.gov

Table 1: Inhibitory Activity of this compound Against Viral and Human Polymerases

EnzymeOrganismKi (μM)Reference
HIV-1 Reverse TranscriptaseHuman Immunodeficiency Virus 10.16 nih.gov
HBV PolymeraseHepatitis B Virus0.18 nih.gov
DNA Polymerase αHuman>3.24 europa.eu
DNA Polymerase βHuman>49.02 europa.eu
DNA Polymerase γHuman>35.7 europa.eu

Note: Ki values for human polymerases were calculated based on the provided fold-differences relative to the HIV-1 RT Ki of 0.02 µmol in the source, which is equivalent to 0.16 µM when considering the provided data in µM.

Substrate Mimicry and Structural Analogy

The efficacy of this compound as an antiviral agent is fundamentally rooted in its ability to mimic a natural cellular building block for DNA synthesis. patsnap.com Specifically, this compound is a structural analog of deoxyadenosine triphosphate (dATP), one of the four deoxynucleoside triphosphates required for DNA replication. smpdb.canih.govplos.org

This structural similarity allows this compound to be recognized by viral reverse transcriptase as a legitimate substrate. patsnap.com The viral enzyme attempts to incorporate this compound into the newly forming viral DNA strand. smpdb.ca However, a critical structural difference leads to the termination of this process. This compound is an acyclic nucleoside phosphonate, meaning it has an incomplete ribose moiety and crucially lacks the 3'-hydroxyl (-OH) group. patsnap.compharmacology2000.com This group is essential for forming the phosphodiester bond that links one nucleotide to the next in a growing DNA chain. patsnap.compatsnap.com Its absence means that once this compound is incorporated, no further nucleotides can be added, effectively halting DNA elongation and preventing the completion of the viral DNA. patsnap.com

The competitive nature of this inhibition is a direct consequence of the structural analogy. This compound directly competes with the endogenous dATP for binding to the active site of the reverse transcriptase. smpdb.camedchemexpress.comechemi.com The relative concentrations of this compound and dATP within the cell can therefore influence the extent of viral inhibition. nih.govresearchgate.net

Research has quantified the inhibitory potential of this compound. The kinetic inhibition constant (Ki), a measure of the inhibitor's binding affinity, for this compound against HIV-1 reverse transcriptase is 0.02 µmol/l. In contrast, the Ki values against human DNA polymerases α, β, and γ are significantly higher, at 5.2 µmol/l, 81.7 µmol/l, and 59.5 µmol/l, respectively, demonstrating its much weaker interaction with human enzymes. europa.eu

Table 1: Comparative Inhibitory Activity of this compound

EnzymeNatural SubstrateInhibitorKi (µmol/l)
HIV-1 Reverse Transcriptase deoxyadenosine triphosphate (dATP)This compound0.02 europa.eu
Human DNA Polymerase α deoxyadenosine triphosphate (dATP)This compound5.2 europa.eu
Human DNA Polymerase β deoxyadenosine triphosphate (dATP)This compound81.7 europa.eu
Human DNA Polymerase γ deoxyadenosine triphosphate (dATP)This compound59.5 europa.eu

Intracellular Metabolism and Bioactivation Pathways

Phosphorylation Cascade to Tenofovir (B777) Diphosphate (B83284)

Tenofovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, requires the addition of two phosphate (B84403) groups to become an active inhibitor of viral reverse transcriptase. aidsmap.complos.orgresearchgate.netnih.gov This process involves an initial phosphorylation to create tenofovir monophosphate (TFV-MP), followed by a terminal phosphorylation to yield the active tenofovir diphosphate (TFV-DP). aidsmap.complos.orgsmpdb.ca

The first phosphorylation step is the conversion of tenofovir to TFV-MP. plos.orgnih.gov This initial conversion is a prerequisite for the subsequent and final activation step.

The primary enzymes responsible for the initial phosphorylation of tenofovir are adenylate kinases. smpdb.capharmgkb.org Specifically, research has identified adenylate kinase 2 (AK2) as the key enzyme catalyzing the conversion of tenofovir to tenofovir monophosphate. aidsmap.complos.orgscholarsportal.infonih.govacs.org This role for AK2 has been demonstrated in several tissues and cells susceptible to HIV infection, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue. aidsmap.complos.orgscholarsportal.info While AK2 is predominantly cited, adenylate kinase 4 (AK4) has also been implicated as one of the enzymes involved in this phosphorylation step. pharmgkb.orgresearchgate.netplos.orgfigshare.com Studies using recombinant human AK2 have confirmed its ability to phosphorylate tenofovir to TFV-MP in vitro. researchgate.net Interestingly, further in vitro research has shown that AK2 may also be capable of carrying out the second phosphorylation step, converting TFV-MP to TFV-DP, suggesting a dual role for this enzyme. plos.orgresearchgate.netnih.gov

Following its formation, TFV-MP must undergo a second phosphorylation to become the pharmacologically active TFV-DP. plos.org This terminal phosphorylation step is notable for its tissue-specific nature, with different kinases predominating in different cellular compartments. aidsmap.comscholarsportal.infonih.gov

Nucleoside diphosphate kinases (NDPKs), specifically the products of the NME1 and NME2 genes, have been identified as enzymes capable of catalyzing the formation of TFV-DP from TFV-MP. pharmgkb.orgresearchgate.netplos.orgfigshare.com These enzymes are involved in maintaining the balance of cellular nucleoside triphosphates. wikipedia.orghmdb.ca However, studies have shown that human NDPKs convert TFV-MP to TFV-DP with relatively low efficiency compared to natural substrates and other kinases. researchgate.netustc.edu.cn The binding of tenofovir analogs at the nucleotide site occurs in a different conformation from natural substrates, which may account for the inefficient processing by the enzyme. researchgate.netustc.edu.cn

Research has revealed a significant and tissue-specific role for creatine (B1669601) kinases (CK) in the terminal phosphorylation of tenofovir. ustc.edu.cnresearchgate.net In colorectal tissue, the muscle-type creatine kinase (CKM) is the principal enzyme responsible for converting TFV-MP to TFV-DP. aidsmap.complos.orgscholarsportal.inforesearchgate.net Furthermore, in vitro studies have demonstrated that all three human creatine kinase isozymes (muscle-type CKM, brain-type CKB, and mitochondrial CKMT1) are significantly more efficient at phosphorylating TFV-MP than NDPKs, by orders of magnitude. ustc.edu.cn More recent findings show that CKB can also form TFV-DP and that a lack of CKB can reduce tenofovir activation in the liver and brain. nih.govacs.orgacs.orgnih.gov For instance, male mice lacking CKB exhibited a 22.8% reduction in TFV activation in the liver after 14 days of treatment. acs.orgresearchgate.net

In contrast to colorectal tissue, the terminal phosphorylation of tenofovir in PBMCs and vaginal tissue is catalyzed by pyruvate (B1213749) kinase (PK) isoenzymes. aidsmap.complos.orgscholarsportal.info Specifically, both the muscle (PKM) and the liver/red blood cell (PKLR) versions of pyruvate kinase have been shown to phosphorylate TFV-MP to the active TFV-DP in these compartments. aidsmap.complos.orgscholarsportal.infonih.govacs.org Pyruvate kinase catalyzes the final step in glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) to ADP. wikipedia.org Its ability to phosphorylate TFV-MP highlights the enzyme's role in xenobiotic metabolism. In vitro comparisons have shown that rabbit muscle pyruvate kinase has an efficiency in phosphorylating TFV-MP that is comparable to that of NDPK-A. ustc.edu.cn

Data Tables

Table 1: Key Kinases in Tenofovir Bioactivation This table summarizes the primary cellular enzymes involved in the two-step phosphorylation of tenofovir.

Phosphorylation StepProductKey KinasesPrimary Tissue/Cell Type(s)
Initial: Tenofovir → TFV-MPTenofovir MonophosphateAdenylate Kinase 2 (AK2) , Adenylate Kinase 4 (AK4)PBMCs, Vaginal Tissue, Colorectal Tissue aidsmap.complos.orgscholarsportal.infopharmgkb.orgresearchgate.net
Terminal: TFV-MP → TFV-DPThis compoundCreatine Kinase, Muscle (CKM) Colorectal Tissue aidsmap.complos.orgscholarsportal.inforesearchgate.net
Creatine Kinase, Brain (CKB) Brain, Liver nih.govacs.orgacs.org
Pyruvate Kinase (PKM, PKLR) PBMCs, Vaginal Tissue aidsmap.complos.orgscholarsportal.info
Nucleoside Diphosphate Kinase (NME1, NME2) General (but low efficiency) pharmgkb.orgresearchgate.netustc.edu.cn

Table 2: Summary of Research Findings on Kinase Activity This table provides more detailed findings from various research studies on the efficiency and characteristics of kinases that activate tenofovir.

Kinase FamilySpecific Enzyme(s)Research FindingSource(s)
Adenylate Kinases AK2Primarily responsible for the first phosphorylation of tenofovir in PBMCs and mucosal tissues. aidsmap.complos.orgscholarsportal.info aidsmap.complos.orgscholarsportal.info
AK2In vitro data suggests AK2 can also catalyze the second phosphorylation step (TFV-MP → TFV-DP). plos.orgresearchgate.netnih.gov plos.orgresearchgate.netnih.gov
Nucleoside Diphosphate Kinases NME1, NME2Can phosphorylate TFV-MP but with low efficiency compared to other kinases. researchgate.netustc.edu.cn researchgate.netustc.edu.cn
Creatine Kinases CKM, CKB, CKMT1All three isozymes are orders of magnitude more efficient at forming TFV-DP in vitro than NDPK. ustc.edu.cn ustc.edu.cn
CKMIdentified as the main kinase for the terminal phosphorylation step in colorectal tissue. aidsmap.comscholarsportal.inforesearchgate.net aidsmap.comscholarsportal.inforesearchgate.net
CKBCan form TFV-DP in vitro; knockout in mice led to reduced TFV activation in the liver. nih.govacs.orgnih.gov nih.govacs.orgnih.gov
Pyruvate Kinases PKM, PKLRCatalyze the terminal phosphorylation step in PBMCs and vaginal tissue. aidsmap.comscholarsportal.infoacs.org aidsmap.comscholarsportal.infoacs.org
Pyruvate KinaseIn vitro phosphorylation efficiency is comparable to that of NDPK-A. ustc.edu.cn ustc.edu.cn

Compartment-Specific Kinase Activity

The activation of tenofovir is highly dependent on the specific tissue and cell type, owing to the differential expression and activity of nucleotide kinases. nih.gov The initial phosphorylation of tenofovir to tenofovir-monophosphate (TFV-MP) is consistently catalyzed by adenylate kinase 2 (AK2) in key cellular compartments susceptible to HIV infection, including peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colorectal tissues. plos.orgnih.gov

The second phosphorylation step, converting TFV-MP to the pharmacologically active TFV-DP, demonstrates greater variability. researchgate.net In PBMCs and vaginal tissue, this conversion is carried out by pyruvate kinase isoenzymes, specifically the muscle (PKM) and the liver and red blood cell (PKLR) types. nih.govresearchgate.netacs.org In contrast, within colorectal tissue, creatine kinase, muscle-type (CKM) is the primary enzyme responsible for catalyzing the formation of TFV-DP. nih.govresearchgate.net Further research has identified that in the brain, creatine kinase brain-type (CKB) is capable of forming TFV-DP. acs.org Interestingly, in vitro studies have shown that purified AK2 possesses the ability to catalyze not only the first phosphorylation step but also the second, converting TFV-MP to TFV-DP. plos.org This compartment-specific enzymatic activity underscores the tissue-dependent nature of tenofovir bioactivation. nih.gov

Tissue/Cell CompartmentStep 1: Tenofovir → TFV-MPStep 2: TFV-MP → TFV-DP
Peripheral Blood Mononuclear Cells (PBMCs)Adenylate Kinase 2 (AK2)Pyruvate Kinase (PKM/PKLR)
Vaginal TissueAdenylate Kinase 2 (AK2)Pyruvate Kinase (PKM/PKLR)
Colorectal TissueAdenylate Kinase 2 (AK2)Creatine Kinase, Muscle-type (CKM)
BrainData Not SpecifiedCreatine Kinase, Brain-type (CKB)

Enzymatic Regulation of this compound Levels

The intracellular concentration of TFV-DP is a tightly regulated balance between its synthesis via phosphorylation and its degradation through dephosphorylation. This regulation is critical, as the level of active metabolite directly influences its therapeutic effect.

Dephosphorylation Mechanisms: Role of Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

The breakdown of TFV-DP is a key factor in its disposition. researchgate.net Given that TFV-DP is structurally analogous to adenosine triphosphate (ATP), it was hypothesized that enzymes responsible for ATP dephosphorylation, such as Nucleoside Triphosphate Diphosphohydrolases (NTPDases), could also regulate TFV-DP levels. researchgate.netnih.gov

To investigate this, in vitro studies were conducted using various recombinant NTPDase proteins (NTPDase 1, 3, 4, 5, 6, and 8) incubated with TFV-DP. researchgate.netnih.gov The results demonstrated that NTPDase 1 exhibited the highest enzymatic activity towards the dephosphorylation of TFV-DP. researchgate.netnih.gov Further kinetic analysis revealed that this process follows Michaelis-Menten kinetics. researchgate.netnih.gov To establish the physiological relevance of this finding, subsequent analyses confirmed the expression and high abundance of the NTPDase 1 protein in human colorectal tissue. researchgate.netnih.gov These findings strongly suggest that NTPDase 1 contributes to the regulation and inactivation of TFV-DP in this specific tissue compartment. nih.gov

EnzymeObserved Activity on TFV-DP
NTPDase 1Highest dephosphorylation activity
NTPDase 3Tested, lower activity than NTPDase 1
NTPDase 4Tested, lower activity than NTPDase 1
NTPDase 5Tested, lower activity than NTPDase 1
NTPDase 6Tested, lower activity than NTPDase 1
NTPDase 8Tested, lower activity than NTPDase 1

Modulation of Intracellular Nucleotide Pools by this compound and its Metabolites

The presence of tenofovir and its phosphorylated metabolites within a cell can significantly alter the delicate balance of the natural endogenous deoxynucleoside triphosphate (dNTP) pool. asm.org As an analog of deoxyadenosine (B7792050) triphosphate (dATP), TFV-DP competes with it for incorporation into viral DNA. mdpi.com Clinical studies have shown that therapy involving tenofovir can lead to a measurable decrease in the intracellular concentrations of dNTPs. asm.orgmdpi.com

Endogenous NucleotideReported Reduction from Baseline
deoxyadenosine triphosphate (dATP)14%
deoxycytidine triphosphate (dCTP)20%
deoxyguanosine triphosphate (dGTP)19%
deoxythymidine triphosphate (dTTP)37%

Enzyme Substrate Interactions and Structural Biology

Crystallographic Analysis of Tenofovir (B777) Diphosphate-Enzyme Complexes

Crystallographic studies have provided invaluable atomic-level insights into how tenofovir diphosphate (B83284) binds to its primary target, HIV-1 reverse transcriptase (RT).

HIV-1 Reverse Transcriptase-Tenofovir Diphosphate Complexes

Crystal structures of HIV-1 reverse transcriptase in complex with a DNA template-primer and tenofovir diphosphate have been determined, revealing the precise binding mode of the inhibitor. nih.govresearchgate.net These structures capture a ternary complex, which includes the enzyme, the nucleic acid substrate, and the incoming inhibitor, this compound. nih.govresearchgate.net The resolution of these crystal structures, typically around 3.0 Å, allows for a detailed examination of the interactions between the drug and the enzyme's active site. nih.govresearchgate.netrcsb.org

Binding Site Analysis and Key Residue Interactions (e.g., K65, R72, Q151, Y115)

The binding of this compound within the HIV-1 RT active site is stabilized by a network of interactions with key amino acid residues. nih.gov The phosphonate (B1237965) and phosphate (B84403) moieties of this compound are crucial for its binding and are recognized by residues K65 and R72. nih.govmdpi.com Specifically, the K65 residue interacts with the γ-phosphate of the incoming nucleotide. mdpi.com The acyclic component of this compound interacts with residues Q151 and Y115. nih.govmdpi.com

The K65R mutation, a primary resistance mutation to tenofovir, illustrates the importance of these interactions. rcsb.orgnih.gov In the mutant enzyme, the guanidinium (B1211019) planes of the substituted arginine at position 65 (K65R) and the neighboring R72 stack together, creating a molecular platform. rcsb.orgmdpi.comnih.gov This stacking restricts the conformational flexibility of both residues, which in turn hinders the incorporation of this compound. rcsb.orgnih.gov The different rotameric conformations adopted by this stacked arginine pair when binding this compound versus the natural substrate, dATP, are thought to be the basis for how the K65R mutant discriminates against the drug. rcsb.orgmdpi.comnih.gov

Comparison with Natural Substrate Binding

The binding of this compound to HIV-1 RT mimics that of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). smpdb.casmpdb.ca Both molecules compete for the same binding site. fda.govmedchemexpress.com However, structural differences in the deoxyribose moiety lead to distinct positioning of the R65 and R72 side chains. researchgate.net In the K65R mutant, despite differences in the rotameric conformations of R65 and R72 when bound to either this compound or dATP, a hydrophobic stacking interaction is maintained in both complexes. researchgate.net A key distinction is that tenofovir lacks the 3'-hydroxyl group present in natural deoxynucleotides, which is essential for forming the phosphodiester bond and elongating the DNA chain. mdpi.com This absence leads to chain termination after its incorporation. europa.eu Furthermore, tenofovir's structure does not have the "handles" that some other nucleoside reverse transcriptase inhibitors possess, which can lead to resistance. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations complement crystallographic data by providing insights into the dynamic nature of the enzyme-inhibitor interactions. semanticscholar.orgplos.orgnih.gov These computational methods have been used to model the binding of this compound to both wild-type and mutant HIV-1 RT. nih.gov Simulations suggest that mutations can alter the hydrogen bonding network within the active site, which can affect the binding and incorporation of this compound. semanticscholar.orgplos.org For instance, in the context of the K70Q/Q151M resistance mutations, molecular dynamics simulations indicated a rearrangement in the position of the catalytically important K65 side chain. plos.org These simulations also revealed subtle adjustments in the positions of residues 70, 72, and 151, as well as the conformation of this compound itself. plos.org Such computational studies are instrumental in forming hypotheses about the molecular mechanisms of drug resistance. nih.gov

Kinetic Characterization of Enzyme Interactions

Kinetic studies quantify the inhibitory activity of this compound against various viral and cellular polymerases.

Kinetic Inhibition Constants (Ki) for Viral Polymerases

This compound is a potent inhibitor of HIV-1 reverse transcriptase, exhibiting a low kinetic inhibition constant (Ki). fda.govglpbio.com The Ki value for HIV-1 RT is approximately 0.02 µM for RNA-dependent DNA synthesis. fda.goveuropa.euglpbio.comeuropa.eu It also inhibits the DNA-dependent DNA synthesis activity of HIV-1 RT, though with a higher Ki of 1.55 µM. glpbio.comcaymanchem.com In addition to HIV, this compound is an effective inhibitor of the hepatitis B virus (HBV) polymerase, with a reported Ki of 0.18 µM. glpbio.comcaymanchem.comasm.org This inhibition is competitive with respect to the natural substrate, dATP. asm.org

The selectivity of this compound for viral polymerases over human cellular DNA polymerases is a key aspect of its therapeutic profile. It is a significantly weaker inhibitor of human DNA polymerases α, β, and γ. europa.eueuropa.eu The Ki values for these cellular enzymes are substantially higher, indicating much lower affinity. glpbio.comcaymanchem.com

Kinetic Inhibition Constants (Ki) of this compound for Various Polymerases
EnzymeKi (µM)Reference
HIV-1 Reverse Transcriptase (RNA-dependent)0.022 glpbio.comcaymanchem.com
HIV-1 Reverse Transcriptase (DNA-dependent)1.55 glpbio.comcaymanchem.com
Hepatitis B Virus (HBV) Polymerase0.18 glpbio.comcaymanchem.comasm.org
Human DNA Polymerase α5.2 europa.euglpbio.comeuropa.eucaymanchem.com
Human DNA Polymerase β81.7 europa.euglpbio.comeuropa.eucaymanchem.com
Human DNA Polymerase γ59.5 europa.euglpbio.comeuropa.eucaymanchem.com

Kinetic Inhibition Constants (Ki) for Cellular DNA Polymerases

This compound is a weak inhibitor of host cell DNA polymerases. nih.govasm.org This selectivity is a key factor in its favorable safety profile. The kinetic inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a more potent inhibitor. For TFV-DP, the Ki values for human DNA polymerases are significantly higher than for viral reverse transcriptase, indicating a much weaker interaction. fda.gov

Research has shown that TFV-DP acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine triphosphate (dATP), for DNA polymerases. nih.govasm.orgmedchemexpress.com Studies on rat DNA polymerases α, δ, and ɛ have demonstrated that TFV-DP is a weak inhibitor. nih.govasm.org The Ki values for TFV-DP were found to be 10.2 µM for polymerase α, 10.2 µM for polymerase δ, and 15.2 µM for polymerase ɛ*. nih.govasm.org These values are considerably higher than the Ki of 0.02 µM for HIV-1 reverse transcriptase, highlighting the compound's selectivity for the viral enzyme. fda.gov

The weak inhibition of cellular DNA polymerases by this compound helps to minimize interference with host cell DNA synthesis, which is a significant factor in the drug's low cytotoxicity. nih.gov

Table 1: Kinetic Inhibition Constants (Ki) of this compound for Cellular DNA Polymerases

Enzyme Ki (µM)
DNA Polymerase α (rat) 10.2
DNA Polymerase δ (rat) 10.2
DNA Polymerase ɛ* (rat) 15.2
Human DNA Polymerase α >200-fold higher than for HIV-1 RT
Human DNA Polymerase β >3000-fold higher than for HIV-1 RT
Human DNA Polymerase γ >3000-fold higher than for HIV-1 RT

Data derived from studies on rat polymerases and comparative data for human polymerases relative to HIV-1 reverse transcriptase. nih.govasm.orgfda.gov

Substrate Efficiency of this compound with Activating Kinases

For tenofovir to become the active this compound, it must undergo two successive phosphorylation steps catalyzed by cellular kinases. nih.govplos.org The efficiency of these activating kinases in phosphorylating tenofovir and its monophosphate form is a critical determinant of the intracellular concentration of the active diphosphate.

The first phosphorylation, from tenofovir to tenofovir monophosphate (TFV-MP), is primarily catalyzed by adenylate kinase 2 (AK2). nih.govplos.org The second phosphorylation step, converting TFV-MP to TFV-DP, can be carried out by several nucleoside diphosphate kinases (NDPKs), including NDPK1 and NDPK2, as well as pyruvate (B1213749) kinase (PK), phosphoglycerate kinase (PGK), and creatine (B1669601) kinase (CK). nih.gov

Studies have shown that human nucleoside diphosphate kinase (NDPK) can produce this compound, but with low efficiency. tandfonline.comresearchgate.netustc.edu.cn The catalytic efficiency (kcat/Km) of NDPK-A for tenofovir monophosphate is three orders of magnitude less than for the natural substrate, dADP. ustc.edu.cn In contrast, creatine kinase and pyruvate kinase have been found to be significantly more active and efficient in producing this compound. tandfonline.comresearchgate.netustc.edu.cn

The activation of tenofovir can be tissue-specific due to the differential expression and activity of these nucleotide kinases. nih.gov For example, research suggests that pyruvate kinase plays a key role in the conversion of TFV-MP to TFV-DP in peripheral blood mononuclear cells (PBMCs) and vaginal tissue, whereas creatine kinase is primarily responsible for this conversion in colon tissue. nih.gov Interestingly, further research has indicated that AK2 not only phosphorylates tenofovir to its monophosphate form but can also catalyze the subsequent phosphorylation to tenofovir-diphosphate. plos.org

Table 2: Relative Efficiency of Kinases in this compound Formation

Kinase Substrate Relative Efficiency
Nucleoside Diphosphate Kinase (NDPK) Tenofovir Monophosphate Low
Creatine Kinase (CK) Tenofovir Monophosphate High
Pyruvate Kinase (PK) Tenofovir Monophosphate High
Adenylate Kinase 2 (AK2) Tenofovir Monophosphate Moderate

This table provides a qualitative summary of the relative efficiencies of different kinases in the final phosphorylation step of tenofovir activation. plos.orgtandfonline.comresearchgate.netustc.edu.cn

Molecular Mechanisms of Antiviral Resistance

Reverse Transcriptase Mutations Conferring Tenofovir (B777) Diphosphate (B83284) Resistance

Several key mutations and mutation complexes in the HIV-1 reverse transcriptase have been identified that confer resistance to tenofovir diphosphate. These genetic alterations primarily function by either preventing the incorporation of the drug into the growing viral DNA chain or by facilitating its removal after incorporation.

The K65R mutation, a substitution of lysine (B10760008) (K) with arginine (R) at codon 65 of the reverse transcriptase, is a primary mutation selected by tenofovir therapy. nih.govnih.gov This single amino acid change confers resistance through a mechanism of enhanced discrimination, reducing the rate of this compound incorporation compared to the natural substrate, dATP. nih.govmdpi.com

Biochemical studies have demonstrated that the K65R mutation leads to a decreased rate of incorporation (kpol) for all natural dNTP substrates, which contributes to a reduction in the virus's replication capacity. nih.govnih.gov However, the reduction in the incorporation rate is more pronounced for this compound, allowing the mutant enzyme to selectively favor the natural substrate. nih.govmdpi.com

Structural analyses of the K65R mutant RT have revealed that the arginine at position 65 forms a stacked guanidinium (B1211019) plane with the conserved arginine at residue 72. nih.govrcsb.org This "molecular platform" restricts the conformational flexibility of the active site, which is believed to be the basis for the reduced incorporation of both natural nucleotides and NRTIs. nih.govrcsb.org The different conformations adopted by this platform when interacting with this compound versus dATP may explain the discriminatory ability of the K65R mutant. nih.govmdpi.com

Table 1: Impact of K65R Mutation on this compound Incorporation

Parameter Wild-Type RT K65R Mutant RT Fold Change
kpol (rate of incorporation) Varies Decreased 4.5-fold decrease for dATP nih.gov
Kd (binding affinity) Varies No significant change -
Discrimination Lower Higher Increased discrimination against TFV-DP nih.gov

The Q151M mutation, when it appears as part of a complex of mutations (Q151Mc) including A62V, V75I, F77L, and F116Y, confers broad resistance to many NRTIs. nih.govplos.orgnih.gov While viruses with the Q151M complex alone are generally considered susceptible to tenofovir, the addition of other mutations can significantly enhance resistance. plos.orgnih.gov

A notable example is the emergence of the K70Q mutation in the background of the Q151M complex. plos.orgnih.gov This combination results in high-level resistance to tenofovir. plos.orgnih.govresearchgate.net Biochemical analyses have shown that the K70Q/Q151Mc mutant enzyme exhibits a significantly reduced ability to incorporate this compound. plos.orgnih.gov This resistance is not due to enhanced excision of the incorporated drug; in fact, the K70Q/Q151Mc RT shows diminished ATP-based primer unblocking activity. plos.orgnih.gov Instead, the resistance is attributed to a selective decrease in the binding of this compound to the mutant enzyme. plos.orgnih.gov

Pre-steady state kinetic analyses revealed that the K70Q/Q151Mc enzyme has a 16.4-fold higher selectivity for the natural substrate (dATP) over this compound compared to the wild-type enzyme. plos.org This enhanced discrimination is the primary mechanism for the high-level tenofovir resistance observed with this combination of mutations. plos.orgnih.gov

Table 2: Contribution of K70Q to Tenofovir Resistance in Q151M Complex

Mutant RT Fold Resistance to Tenofovir Mechanism
Q151Mc Low-level (1.8 to 3.6-fold) plos.org Discrimination nih.gov
K70Q Not significant plos.org -
K70Q/Q151Mc High-level (10-fold) plos.org Enhanced discrimination, reduced TFV-DP binding plos.orgnih.gov

Thymidine (B127349) analog-associated mutations (TAMs) are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E/N/R) that are selected by thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). asm.orgoup.com While tenofovir does not directly select for TAMs, the presence of these mutations can reduce susceptibility to tenofovir. asm.org

The accumulation of TAMs is associated with increasing levels of resistance to multiple NRTIs, including tenofovir. oup.comnih.gov The specific combination of TAMs can influence the level of resistance. For instance, the combination of M41L, L210W, and T215Y is associated with a decreased clinical response to tenofovir. asm.org The mechanism of resistance conferred by TAMs is primarily through enhanced excision of the incorporated NRTI from the terminated DNA chain via pyrophosphorolysis or ATP-mediated removal. asm.org However, the presence of certain TAMs can also impact the incorporation of this compound.

The M184V mutation, often found in combination with TAMs, can increase susceptibility to tenofovir, partially counteracting the resistance conferred by TAMs. nih.govoup.com

Table 3: Effect of TAMs on Tenofovir Susceptibility

TAM Combination Effect on Tenofovir Susceptibility Primary Resistance Mechanism
Multiple TAMs Reduced susceptibility asm.orgnih.gov Enhanced excision of NRTIs asm.org
M41L, L210W, T215Y Reduced clinical response asm.org Enhanced excision asm.org
TAMs + M184V Increased susceptibility (resensitization) nih.govoup.com M184V counteracts TAM-mediated resistance

Insertions of amino acids in the β3-β4 loop of the reverse transcriptase, particularly between codons 69 and 70, can confer broad, high-level resistance to NRTIs, including tenofovir. asm.orgnih.gov These insertions, such as a di-serine insertion (T69S-SS), typically occur in viruses that already harbor multiple TAMs. asm.orgnih.gov

The mechanism of resistance conferred by these insertion mutations is complex and appears to involve both decreased incorporation and increased excision of NRTIs. asm.orgnih.govnih.gov For tenofovir, a patient-derived virus with a di-serine insertion and multiple TAMs (FS-SSS) showed a 4.8-fold reduced susceptibility to the drug. nih.gov Steady-state kinetics demonstrated a slight decrease in the relative binding or incorporation of this compound by the FS-SSS RT compared to the wild-type enzyme. nih.govnih.gov More significantly, the mutant enzyme exhibited enhanced ATP-mediated excision of tenofovir from the terminated DNA chain. nih.govnih.gov Computer modeling suggests that the increased mobility of the β3-β4 loop due to the insertion contributes to this broad NRTI resistance. nih.gov

Table 4: Impact of Di-serine Insertion on Tenofovir Resistance

Virus Strain Key Mutations Fold Resistance to Tenofovir
FS M41L, L74V, L210W, T215Y Low-level asm.org
FS-SSS M41L, L74V, T69S-SS insertion, L210W, T215Y 4.8-fold nih.gov

Biochemical Basis of Resistance Phenomena

The resistance to this compound conferred by mutations in the reverse transcriptase is rooted in fundamental biochemical changes that alter the enzyme's interaction with the drug.

A primary biochemical mechanism of resistance is the reduced binding affinity of this compound to the mutated reverse transcriptase. plos.orgnih.gov This decreased affinity makes it less likely for the drug to be incorporated into the viral DNA.

The K65R mutation, for example, alters the active site in a way that decreases the ability of the enzyme to bind to or incorporate this compound. asm.orgasm.org Similarly, the K70Q/Q151Mc mutant RT exhibits a reduced binding affinity for this compound, which is a key contributor to its high-level resistance. plos.orgnih.gov Pre-steady state kinetic analysis directly demonstrated that the addition of the K70Q mutation to the Q151Mc background selectively decreases the binding of tenofovir-diphosphate. plos.orgnih.gov This leads to a lower rate of incorporation of the drug into the nascent DNA chain. plos.orgnih.gov

Reduced Incorporation Rates of this compound

One of the primary mechanisms of resistance to tenofovir involves mutations in the viral reverse transcriptase (RT) that reduce the enzyme's ability to incorporate the active metabolite, this compound (TFV-DP). This mechanism, often referred to as "exclusion" or "enhanced discrimination," allows the polymerase to preferentially select the natural deoxynucleoside triphosphate (dNTP) substrates over the drug analog. plos.org

The mutation most commonly associated with reduced incorporation of tenofovir is the K65R substitution in HIV-1 RT. nih.gov This single amino acid change from lysine (K) to arginine (R) at codon 65 significantly lowers the rate of TFV-DP incorporation compared to the wild-type enzyme. nih.gov Structural studies have revealed that the arginine at position 65, along with a conserved R72 residue, creates a molecular platform that enhances the enzyme's ability to discriminate against tenofovir and other NRTIs. plos.orgsemanticscholar.org This alteration in the active site diminishes the binding affinity for TFV-DP. nih.gov

Another well-documented example involves the multi-drug resistant Q151M complex in HIV-1 RT, which includes mutations A62V, V75I, F77L, F116Y, and Q151M. plos.org While this complex alone confers low-level resistance to tenofovir, the addition of a K70Q mutation (lysine to glutamine at position 70) leads to high-level resistance. plos.org Biochemical analyses have demonstrated that the K70Q/Q151M complex RT shows a selectively decreased binding and incorporation of TFV-DP into the new DNA chain. plos.orgsemanticscholar.org This increased resistance is not due to enhanced drug removal but rather a more effective discrimination against the inhibitor. plos.org

Table 1: HIV-1 RT Mutations and their Effect on this compound Incorporation
Mutation(s)MechanismEffect on Tenofovir SusceptibilityBiochemical Finding
K65RExclusion/DiscriminationReducedDecreases the rate of TFV-DP incorporation (kpol). nih.gov
Q151M complex + K70QExclusion/DiscriminationHigh-level resistance (~10-fold)Selectively decreases binding and incorporation of TFV-DP. plos.org

Phosphorolytic Excision Mechanisms

A second major resistance mechanism involves the active removal of the incorporated, chain-terminating NRTI from the 3' end of the viral DNA. mdpi.com This process, known as phosphorolytic excision, is essentially a reversal of the polymerization reaction. nih.gov It is an ATP-dependent process where ATP serves as the pyrophosphate donor, attacking the phosphodiester bond and releasing the inhibitor. nih.govasm.org This unblocks the primer terminus, allowing DNA synthesis to resume. nih.gov

This excision mechanism is particularly enhanced by a set of mutations collectively known as thymidine-associated mutations (TAMs), which include M41L, D67N, K70R, L210W, T215F/Y, and K219E/Q. mdpi.comnih.gov While TAMs are primarily associated with resistance to zidovudine (AZT), they also confer cross-resistance to tenofovir. asm.org Studies have shown that RT enzymes containing multiple TAMs exhibit increased efficiency in excising tenofovir. asm.orgasm.org

However, the excision of tenofovir is distinct from that of other NRTIs like AZT. The removal of tenofovir is highly sensitive to the binding of the next complementary dNTP. asm.org When the next correct nucleotide binds to the active site, the enzyme-DNA complex can shift from a pre-translocational state to a post-translocational state, forming a stable "dead-end complex" that blocks the excision reaction. mdpi.comasm.org While complexes with AZT-terminated primers tend to remain in the pre-translocational state, those with tenofovir-terminated primers can more easily switch to the post-translocational state, trapping the complex and providing a degree of protection from excision. asm.org Therefore, while the rate of tenofovir excision can be high, it is partially offset by this facile formation of a dead-end complex. asm.org

HBV Polymerase Resistance Mechanisms to this compound

Tenofovir is also a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase. nih.govmdpi.com Its active form, this compound, functions as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). nih.govmdpi.com Upon incorporation into the growing viral DNA chain, it causes termination due to the lack of a 3'-hydroxyl group. mdpi.compatsnap.com

Although tenofovir has a high barrier to resistance in HBV, specific mutations in the HBV polymerase have been identified that can reduce its susceptibility. clinicsearchonline.org The primary mutation associated with adefovir (B194249) resistance, rtN236T (asparagine to threonine at position 236), has been shown to confer cross-resistance to tenofovir. nih.gov In vitro studies using cell-based assays demonstrated that HBV isolates with the rtN236T mutation had a 3- to 4.2-fold reduced susceptibility to tenofovir. nih.gov

Another mutation, rtA194T (alanine to threonine at position 194), has been identified in HIV/HBV co-infected patients treated with tenofovir, often in combination with other resistance mutations like rtL180M and rtM204V. mdpi.comclinicsearchonline.org However, when tested as a single mutation in vitro, rtA194T did not confer resistance to tenofovir, suggesting its clinical impact may depend on the presence of other mutations. nih.gov

Table 2: HBV Polymerase Mutations and Resistance to Tenofovir
HBV Polymerase MutationEffect on Tenofovir SusceptibilityFold-Resistance (in vitro)Note
rtN236TReduced3 to 4.2-foldPrimary adefovir resistance mutation conferring cross-resistance to tenofovir. nih.gov
rtA194TNo resistance as a single mutationNot applicableFound in tenofovir-treated HIV/HBV co-infected patients, but did not confer in vitro resistance alone. nih.govclinicsearchonline.org

Intracellular Pharmacokinetics and Cellular Disposition

Intracellular Half-Life of Tenofovir (B777) Diphosphate (B83284)

Once formed within the cell, tenofovir diphosphate is effectively trapped due to its ionic charge, leading to a prolonged intracellular presence compared to its parent compound, tenofovir, in the plasma. nih.gov This extended intracellular retention is a key feature of its pharmacokinetic profile.

Variations Across Cell Types and Proliferative States

The intracellular half-life of this compound exhibits significant variability depending on the cell type and its activation state. In peripheral blood mononuclear cells (PBMCs), the half-life has been reported to be approximately 3 to 4 days. nih.gov However, studies have shown that the half-life can be considerably longer in red blood cells, with a median half-life of 17 days. nih.govresearchgate.net This long half-life in red blood cells allows for the accumulation of this compound, reaching a steady state after about 8 weeks of consistent dosing. nih.gov

Research indicates that the proliferative state of cells also influences the half-life of this compound. Some in vitro data suggest that the accumulation of this compound is several-fold higher and the half-life is longer in resting PBMCs compared to activated PBMCs. nih.gov In primary human hepatocytes, the intracellular half-life of this compound was calculated to be 95 ± 6 hours. researchgate.net

Cellular Uptake and Transport Mechanisms Relevant to Tenofovir Precursors

The entry of tenofovir into cells is a critical step for its subsequent phosphorylation to the active diphosphate form. This process is largely dependent on the formulation of the drug, as tenofovir itself has limited cellular permeability. To overcome this, prodrugs such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) have been developed. digitellinc.comnih.gov

Energy-Dependent Uptake of Tenofovir

The cellular uptake of tenofovir is an energy-dependent process. nih.govnih.gov Studies have shown that the intracellular accumulation of tenofovir can be reduced by inhibitors of endocytosis. nih.govnih.gov While organic anion transporters (OATs) have been implicated in tenofovir transport in some cell types, OAT1 and OAT3 were not found to be expressed in human vaginal or T cells. nih.govresearchgate.net However, transient transfection of vaginal epithelial cells with human OAT1 resulted in a significant increase in tenofovir uptake. researchgate.net

Passive Diffusion of Tenofovir Prodrugs

In contrast to tenofovir, its prodrugs, TDF and TAF, can enter cells via passive diffusion. nih.govnih.gov Permeability studies have demonstrated that TDF uptake is energy-independent. nih.govnih.govresearchgate.net This mechanism of passive diffusion allows for more efficient delivery of tenofovir into cells. For instance, exposing vaginal epithelial or T cells to equimolar concentrations of TDF resulted in over 10-fold higher intracellular drug levels compared to exposure with tenofovir. nih.govnih.govresearchgate.net TAF is also transported across the gastrointestinal wall by passive diffusion, although it is also a substrate for efflux transporters that can reduce its absorption. researchgate.net

Quantitative Analysis of Intracellular this compound Concentrations

Accurate measurement of intracellular this compound levels is essential for pharmacokinetic studies and for monitoring adherence to therapy.

Analytical Methodologies (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of intracellular this compound. nih.govnih.govnih.govmdpi.com This highly sensitive and specific method allows for the determination of this compound concentrations in various biological matrices, including peripheral blood mononuclear cells (PBMCs), red blood cells, and dried blood spots (DBS). nih.govnih.govunc.edu

The analytical process typically involves cell lysis to release the intracellular contents, followed by solid-phase extraction to purify the analyte. nih.gov In some methods, the purified this compound is dephosphorylated to tenofovir before quantification. nih.gov The use of DBS has simplified sample collection and storage, making it a valuable tool in clinical and research settings. nih.govnih.gov The development of micro-LC-MS/MS methods has further enhanced the ability to simultaneously quantify tenofovir and this compound from small sample volumes. researchgate.netmdpi.com

Population Pharmacokinetic Modeling of Intracellular Levels

Population pharmacokinetic (PopPK) modeling is a crucial tool for quantifying the distribution and sources of variability in drug concentrations among individuals, which is particularly important for understanding the intracellular behavior of this compound (TFV-DP), the active moiety of tenofovir. nih.govnih.gov These models help in elucidating the complex relationship between plasma tenofovir (TFV) concentrations and intracellular TFV-DP levels in peripheral blood mononuclear cells (PBMCs), which are the target cells for HIV. nih.govnih.gov By identifying covariates that influence drug exposure, PopPK models can aid in optimizing dosing strategies and establishing adherence thresholds. pmxafrica.org

Several PopPK models have been developed to characterize the intracellular pharmacokinetics of TFV-DP. nih.gov These models often link a model for plasma TFV to an intracellular compartment for TFV-DP. For instance, a two-compartment model with first-order absorption and elimination is frequently used to describe plasma TFV pharmacokinetics. nih.govjohnshopkins.edu This plasma model is then connected to a model describing the formation and elimination of intracellular TFV-DP. johnshopkins.edu

Different approaches have been employed to model the formation of intracellular TFV-DP from plasma TFV. One common approach is an indirect response model, where the plasma TFV concentration stimulates the formation of TFV-DP. asm.orgnih.gov Another method involves a linear model with a first-order rate constant connecting the central TFV compartment to the PBMC TFV-DP compartment. nih.gov The elimination of intracellular TFV-DP is typically modeled as a first-order process. nih.gov

Research has shown that while the pharmacokinetics of plasma TFV may be similar between different populations, the intracellular pharmacokinetics of TFV-DP can differ. nih.gov For example, differences have been observed between HIV-infected patients and healthy individuals. nih.gov This highlights the importance of developing population-specific models to accurately predict intracellular drug exposure. nih.gov

Several studies have identified significant covariates that influence the pharmacokinetics of tenofovir and its intracellular metabolite. Creatinine clearance is a consistently identified covariate affecting the apparent clearance of plasma tenofovir. johnshopkins.eduasm.orgnih.gov Body weight has also been shown to influence clearance and volume of distribution. nih.govjohnshopkins.edu These factors, by affecting plasma tenofovir concentrations, indirectly influence the intracellular levels of TFV-DP.

The following tables summarize key findings from various population pharmacokinetic studies of intracellular this compound.

Population Pharmacokinetic Parameters for Intracellular this compound
ParameterEstimateInterindividual Variability (IIV)Study PopulationModel TypeSource
Emax (fmol/106 cells)30082%HIV-infected patientsIndirect response asm.orgnih.gov
EC50 (ng/mL)100106%HIV-infected patientsIndirect response asm.orgnih.gov
kout (h-1)0.008-HIV-infected patientsIndirect response asm.orgnih.gov
Intracellular Half-life (hours)87-HIV-infected patientsIndirect response asm.orgnih.gov
Elimination Rate (h-1)0.013-Healthy womenLinear uptake/formation nih.gov
Intracellular Half-life (hours)53.3-Healthy womenLinear uptake/formation nih.govresearchgate.net
Significant Covariates Influencing Tenofovir Pharmacokinetics and Intracellular this compound Levels
CovariateAffected ParameterPopulationSource
Creatinine ClearanceApparent Clearance (CL/F) of TenofovirHIV-infected patients, Transgender women johnshopkins.eduasm.orgnih.gov
Creatinine ClearanceApparent Central Volume of Distribution (Vc/F) of TenofovirHIV-infected patients asm.orgnih.gov
Body WeightClearance and Volume of Distribution of TenofovirTransgender women, African population nih.govjohnshopkins.edu
AgeApparent Clearance (CL/F) of TenofovirHIV-infected patients asm.orgnih.gov

Advanced Research Topics and Methodologies

In Vitro Assays for Antiviral Activity and Enzyme Inhibition

The antiviral activity and enzyme inhibition kinetics of tenofovir (B777) diphosphate (B83284) (TFV-DP) have been extensively characterized through a variety of in vitro assays. These studies are fundamental to understanding its mechanism of action and selectivity.

Tenofovir diphosphate is a potent inhibitor of viral polymerases. caymanchem.com It acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the nascent viral DNA. mdpi.comfda.gov Once incorporated, it leads to chain termination due to the absence of a 3'-hydroxyl group. nih.gov

In studies evaluating its effect on HIV reverse transcriptase (RT), this compound has demonstrated significant inhibitory activity. fda.gov The concentration of tenofovir required for 50% inhibition (IC50) of the wild-type laboratory strain HIV-1IIIB is in the range of 1-6 µmol in lymphoid cell lines. europa.eu For primary HIV-1 subtype B isolates in peripheral blood mononuclear cells (PBMCs), the IC50 is 1.1 µmol. europa.eu Tenofovir is also active in vitro against various HIV-1 subtypes (A, C, D, E, F, G, and O) and HIV-2. europa.eu

Similarly, TFV-DP is a potent inhibitor of hepatitis B virus (HBV) polymerase. nih.govasm.org In cell-based assays, tenofovir has a 50% effective concentration (EC50) of 1.1 µM against HBV. nih.gov

A critical aspect of its favorable profile is its selectivity for viral polymerases over host cellular DNA polymerases. fda.gov Kinetic studies have shown that this compound is a weak inhibitor of human cellular DNA polymerases α, β, and γ. europa.eunih.gov This selectivity is crucial in minimizing cellular toxicity.

Table 1: Inhibition Constants (Ki) of this compound against Viral and Human DNA Polymerases

EnzymeKi (µM)Reference
HIV-1 Reverse Transcriptase (RNA-dependent)0.02 fda.goveuropa.eu
HIV-1 Reverse Transcriptase (DNA-dependent)1.6 fda.gov
HBV Polymerase0.18 nih.govasm.org
Human DNA Polymerase α5.2 caymanchem.comeuropa.eu
Human DNA Polymerase β81.7 caymanchem.comeuropa.eu
Human DNA Polymerase γ59.5 caymanchem.comeuropa.eu

Genomic and Proteomic Approaches to Kinase Identification and Characterization

The conversion of tenofovir to its active form, this compound, is a critical step that relies on the activity of host cellular kinases. Genomic and proteomic approaches have been instrumental in identifying and characterizing these key enzymes.

Genomic studies, particularly those employing next-generation sequencing, have identified several kinases involved in the two-step phosphorylation of tenofovir. plos.org Adenylate kinase 2 (AK2) is primarily responsible for the initial phosphorylation of tenofovir to tenofovir monophosphate. plos.org Subsequent phosphorylation to this compound is catalyzed by other kinases, including creatine (B1669601) kinase, muscle (CKM), pyruvate (B1213749) kinase, muscle (PKM), and pyruvate kinase, liver and red blood cell (PKLR). plos.orgnih.gov

Furthermore, genomic research has uncovered naturally occurring genetic variants in these kinases that can impact the efficiency of tenofovir activation. plos.org For instance, certain variants of AK2 have been shown to exhibit decreased enzymatic activity towards tenofovir in in vitro assays, potentially leading to lower intracellular concentrations of the active metabolite. plos.org

Proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) and co-fractionation mass spectrometry (CF-MS), are powerful tools for studying protein-protein interactions and can be applied to further characterize the cellular machinery involved in tenofovir metabolism. austinpublishinggroup.comnih.gov These methods can help to identify protein complexes that regulate the activity of the kinases responsible for tenofovir phosphorylation, providing a more comprehensive understanding of the factors influencing its intracellular pharmacology.

Mathematical Modeling of Molecular Interactions and Synergy

A refined mechanistic model for the molecular mechanism of action (MMOA) of nucleoside analogues has been used to analyze the synergistic effects observed between tenofovir and emtricitabine (B123318). mdpi.comresearchgate.net This model considers the competition between the activated drug (this compound) and the endogenous deoxynucleotide triphosphates (dNTPs) for incorporation into viral DNA by reverse transcriptase. mdpi.com

One of the key findings from these modeling studies is that the depletion of dNTP pools can significantly contribute to the apparent synergy between tenofovir and other nucleoside reverse transcriptase inhibitors. mdpi.comnih.govresearchgate.net By reducing the concentration of the natural substrates, the inhibitory potential of this compound is enhanced. The models also suggest that the formation of a "dead-end complex," where an incorporated drug analogue prevents further DNA synthesis, may play a less significant role in the observed synergy under clinically relevant concentrations. mdpi.comresearchgate.net

These mathematical models can be used to simulate different dosing strategies and predict their impact on intracellular drug concentrations and antiviral activity, thereby aiding in the optimization of therapeutic regimens. natap.org

Studies on Interactions with Other Nucleoside/Nucleotide Analogues at the Intracellular Level

Impact on Deoxynucleoside Triphosphate Pool Dynamics

The administration of tenofovir, particularly in combination with other nucleoside/nucleotide analogues like emtricitabine, can influence the intracellular pools of deoxynucleoside triphosphates (dNTPs). plos.orgnih.gov As this compound is an analogue of deoxyadenosine triphosphate (dATP), its presence can affect the delicate balance of the dNTP pool, which is essential for DNA synthesis. mdpi.complos.org

Clinical studies have shown that therapy with tenofovir disoproxil fumarate (B1241708) (TDF) and emtricitabine (FTC) can lead to a reduction in the intracellular concentrations of all four dNTPs (dATP, dCTP, dGTP, and TTP). nih.govnih.gov These reductions can be observed within a few days of initiating therapy and may persist over time. nih.gov The decrease in the dNTP pool can enhance the antiviral effect of this compound by creating a more favorable ratio of the drug to its natural competitor (dATP). nih.gov

A pharmacokinetic-pharmacodynamic model has been developed to describe the interplay between this compound/emtricitabine triphosphate and the dNTP pool. plos.org This model indicates that this compound can inhibit the production of dATP. plos.org

Table 2: Estimated EC50 Values for Inhibition of dNTP Production

InhibitorTarget dNTPEC50 (fmol/10^6 cells)Reference
This compounddATP1020 plos.org

Inhibition of Purine (B94841) Nucleoside Phosphorylase

Tenofovir and its phosphorylated metabolites have been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. nih.govnih.govresearchgate.net This inhibition has implications for drug-drug interactions, particularly with didanosine (B1670492) (ddI), which is also a substrate for PNP. nih.govnih.gov

Enzymatic inhibition assays have established that both the monophosphate and diphosphate forms of tenofovir are inhibitors of the PNP-dependent degradation of ddI. nih.govnih.gov The inhibition of PNP by tenofovir metabolites can lead to increased intracellular concentrations of ddI, which may explain the observed clinical drug interaction. nih.govnih.govimmunopaedia.org.za

Table 3: Inhibition Constants (Ki) of Tenofovir Metabolites against Purine Nucleoside Phosphorylase

InhibitorKiReference
Tenofovir Monophosphate38 nM nih.govnih.gov
This compound1.3 µM nih.govnih.gov

This inhibition of PNP-dependent ddI degradation is considered the primary molecular mechanism behind the increased systemic exposure to ddI when co-administered with tenofovir. nih.govnih.gov

Q & A

Q. What is the biochemical mechanism of tenofovir diphosphate (TFV-DP) in inhibiting viral replication?

this compound acts as a competitive inhibitor of viral polymerases. For HIV-1 reverse transcriptase (RT), it competes with deoxyadenosine triphosphate (dATP) with inhibition constants (Ki) of 0.022 μM (RNA template) and 1.55 μM (DNA template). For HBV polymerase, Ki = 0.18 μM. Its selectivity over human DNA polymerases α, β, and γ (Ki = 5.2, 81.7, and 59.5 μM, respectively) ensures minimal off-target toxicity .

Q. How is intracellular this compound quantified in pharmacokinetic studies?

Standard methods include:

  • Peripheral blood mononuclear cell (PBMC) assays : Isolate PBMCs via density gradient centrifugation, lyse cells, and measure TFV-DP via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Dried blood spots (DBS) : Measure TFV-DP in red blood cells (RBCs), which have a half-life of ~17 days, enabling long-term adherence monitoring .
    PBMC assays correlate directly with antiviral efficacy but require specialized infrastructure, while DBS offers logistical advantages .

Q. What phosphorylation pathways convert tenofovir prodrugs to TFV-DP?

  • Tenofovir disoproxil fumarate (TDF) : Hydrolyzed to tenofovir in plasma, then phosphorylated by cellular kinases (adenylate kinase, nucleoside diphosphate kinase) to TFV-DP .
  • Tenofovir alafenamide (TAF) : Hydrolyzed intracellularly by cathepsin A (PBMCs) or CES1 (hepatocytes) to tenofovir, followed by phosphorylation . TAF bypasses plasma hydrolysis, enhancing intracellular TFV-DP by 2.7–10-fold compared to TDF .

Advanced Research Questions

Q. How should experimental designs address discrepancies in TFV-DP exposure between TAF and TDF in different tissues?

  • Cross-over pharmacokinetic trials : Compare plasma tenofovir and intracellular TFV-DP in PBMCs and genital tract mononuclear cells. For example, TDF achieves 17.5-fold higher TFV-DP in seminal cells vs. blood, while TAF shows lower genital tract penetration but higher PBMC loading .
  • Population pharmacokinetic (popPK) modeling : Incorporate renal function (e.g., chronic kidney disease [CKD]) to simulate dosage adjustments. In CKD stage 3, TAF every 48–72 hours maintains TFV-DP levels 50% above TDF’s therapeutic threshold .

Q. How do drug interactions with sofosbuvir impact TFV-DP pharmacokinetics?

Sofosbuvir coadministration increases TFV-DP in PBMCs (2.3-fold) and DBS (4.3-fold) due to inhibition of efflux transporters (e.g., P-glycoprotein) or intracellular metabolism. However, plasma tenofovir levels remain unchanged, suggesting a compartment-specific interaction . Clinical implications include reduced utility of DBS for adherence monitoring during sofosbuvir-based regimens .

Q. What methodological approaches validate TFV-DP thresholds for HIV pre-exposure prophylaxis (PrEP) efficacy?

  • Adherence-response modeling : Use longitudinal data (e.g., iPrEx trial) to correlate TFV-DP concentrations with HIV acquisition risk. A threshold of ≥16 fmol/10<sup>6</sup> PBMCs (DBS: ≥1650 fmol/punch) predicts ≥90% risk reduction .
  • Directly observed therapy (DOT) studies : Establish dose-response relationships. For TDF, 4 doses/week achieve TFV-DP ~700 fmol/punch (96% efficacy), while TAF requires fewer doses due to higher PBMC loading .

Q. How do resistance mutations affect TFV-DP’s antiviral activity?

Key mutations (e.g., K65R in HIV RT, rtA194T in HBV polymerase) reduce TFV-DP binding. In vitro resistance profiling shows a 3–5-fold increase in IC50 for K65R mutants. Monitoring viral load rebound in patients with suboptimal adherence (TFV-DP <350 fmol/punch) can detect early resistance .

Q. What popPK models predict TFV-DP exposure in renal impairment?

  • Reduced metabolic clearance : Incorporate glomerular filtration rate (GFR) and tubular secretion parameters. For TAF, CKD stage 4 increases plasma tenofovir 6-fold, necessitating dose reductions to 1/3 standard to avoid toxicity while maintaining TFV-DP efficacy .
  • Bayesian forecasting : Use sparse sampling to estimate TFV-DP accumulation in PBMCs, validated against clinical outcomes (e.g., viral suppression rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir diphosphate
Reactant of Route 2
Reactant of Route 2
Tenofovir diphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.